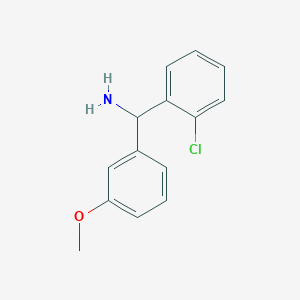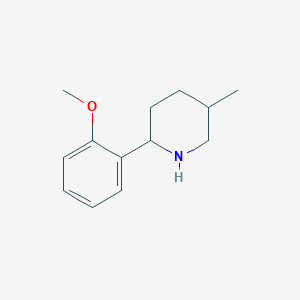
2-(2-Methoxyphenyl)-5-methylpiperidine
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)-5-methylpiperidine” is a chemical compound. Its structure suggests that it is a piperidine derivative with a methoxyphenyl group at the 2-position and a methyl group at the 5-position .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds are often synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)-5-methylpiperidine” would be expected to include a piperidine ring, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds have been studied for their antioxidant properties .Wissenschaftliche Forschungsanwendungen
Antiglycation Agents in Diabetes Management
2-(2-Methoxyphenyl)-5-methylpiperidine derivatives have been synthesized and evaluated for their potential as antiglycation agents . These compounds could play a significant role in the management of diabetic complications by inhibiting the formation of advanced glycation end-products (AGEs), which are linked to various diabetic complications such as retinopathy and neuropathy.
Organic Synthesis and Pharmaceuticals
This compound serves as an important intermediate in organic synthesis . Its derivatives are utilized in the synthesis of various pharmaceuticals, showcasing its versatility in drug development. The ability to manipulate its structure allows chemists to design molecules with desired pharmacological properties.
Material Science Applications
In material science, 2-(2-Methoxyphenyl)-5-methylpiperidine is used as a chemoselective reagent for amine protection/deprotection sequences . This is crucial in the synthesis of polymers and other materials where precise functional group manipulation is required.
Chemical Synthesis
The compound’s derivatives are involved in the synthesis of complex molecules, such as organometallic compounds, which have applications ranging from catalysis to the development of new materials . These synthetic routes contribute to advancements in various fields of chemistry and material science.
Biochemical Research
In biochemistry, the compound’s derivatives are explored for their antioxidant properties . Antioxidants are vital in understanding oxidative stress and its implications in diseases, making these derivatives valuable in the study of biological systems and potential therapeutic agents.
Environmental Applications
While specific environmental applications of 2-(2-Methoxyphenyl)-5-methylpiperidine were not directly found, its related compounds, such as 2-Methoxyphenyl isocyanate, are used in the synthesis of agrochemicals and dyestuff . These applications are essential for developing environmentally friendly pesticides and sustainable dyes.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



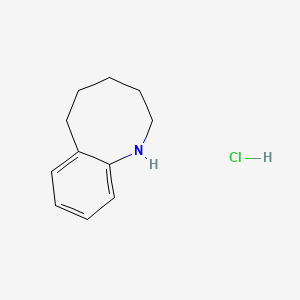
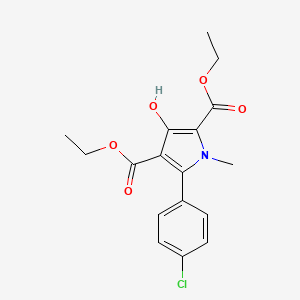
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)

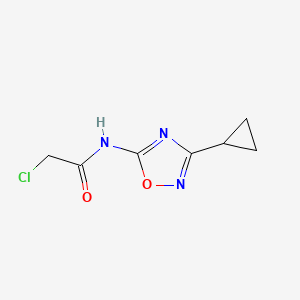
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
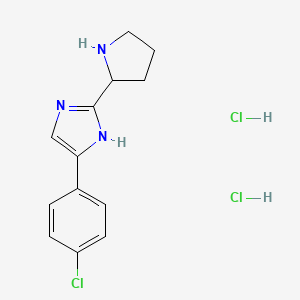
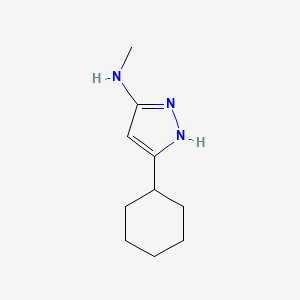
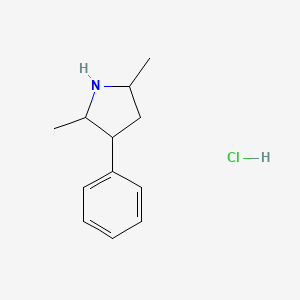
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
